molecular formula C12H16O4 B13746761 trans-Asarone oxide CAS No. 124878-08-6

trans-Asarone oxide

Cat. No.: B13746761
CAS No.: 124878-08-6
M. Wt: 224.25 g/mol
InChI Key: NPWQZYRDLOGPMX-OJYJAAIMSA-N
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Description

trans-Asarone oxide: is a chemical compound derived from trans-asarone, a naturally occurring phenylpropene found in various plants, particularly in the rhizomes of Acorus calamus. This compound has garnered interest due to its potential biological activities and its role in the metabolism of trans-asarone. This compound is known for its mutagenic and carcinogenic properties, making it a subject of study in toxicology and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Asarone oxide can be synthesized from trans-asarone through an epoxidation reaction. One common method involves the use of dimethyldioxirane as an oxidizing agent. The reaction typically takes place under mild conditions, resulting in the formation of the epoxide ring on the side chain of trans-asarone .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The scalability of the reaction would depend on the availability of trans-asarone and the efficiency of the epoxidation process.

Chemical Reactions Analysis

Types of Reactions: trans-Asarone oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of trans-asarone oxide involves its interaction with cellular components, leading to mutagenic and carcinogenic effects. The compound is metabolized in the liver, where it undergoes epoxidation to form reactive intermediates. These intermediates can bind to DNA and proteins, causing mutations and cellular damage. The exact molecular targets and pathways involved include the formation of electrophilic sulfuric acid esters and their interaction with cellular macromolecules .

Comparison with Similar Compounds

Uniqueness of trans-Asarone oxide: this compound is unique due to its specific epoxidation pathway and the resulting biological activities. Its mutagenic and carcinogenic properties make it a valuable compound for studying the mechanisms of toxicity and the metabolism of phenylpropenes .

Properties

CAS No.

124878-08-6

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

(2R)-2-methyl-3-(2,4,5-trimethoxyphenyl)oxirane

InChI

InChI=1S/C12H16O4/c1-7-12(16-7)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-7,12H,1-4H3/t7-,12?/m1/s1

InChI Key

NPWQZYRDLOGPMX-OJYJAAIMSA-N

Isomeric SMILES

C[C@@H]1C(O1)C2=CC(=C(C=C2OC)OC)OC

Canonical SMILES

CC1C(O1)C2=CC(=C(C=C2OC)OC)OC

Origin of Product

United States

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